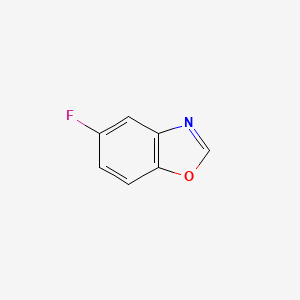

5-Fluorobenzoxazole

描述

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form a cornerstone of modern chemical and life sciences. najah.eduresearchgate.net Benzoxazole (B165842), an aromatic organic compound with the molecular formula C₇H₅NO, belongs to this important class. chemistryjournal.netjocpr.com It consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.net In the realm of advanced chemical research, benzoxazole and its derivatives are not typically used in household applications but are primarily employed as foundational materials for synthesizing larger, more complex structures. chemistryjournal.netjocpr.com

The benzoxazole scaffold is considered a "vital pharmacophore" or a privileged structure in medicinal chemistry. globalresearchonline.netresearchgate.net This is because its derivatives have been shown to possess a wide spectrum of biological activities. chemistryjournal.netresearchgate.net Researchers in medicinal chemistry and materials science utilize benzoxazole derivatives as starting points for the development of novel compounds with specific, desirable properties. ontosight.aijocpr.com 5-Fluorobenzoxazole, as a specific derivative, serves as a key intermediate in the synthesis of these target molecules, particularly in the fields of drug discovery and organic synthesis. ossila.com

Significance of Fluorine Substitution in Benzoxazole Scaffolds in Modern Chemical Science

The strategic incorporation of fluorine atoms into organic molecules is a powerful and widely used strategy in medicinal chemistry to enhance the parent compound's properties. researchgate.net Approximately 25% of pharmaceutical drugs contain at least one fluorine atom, a testament to its impact. researchgate.net The introduction of fluorine to the benzoxazole scaffold, creating compounds like this compound, can profoundly alter its biological and chemical characteristics. researchgate.netnih.gov

Fluorine, being the most electronegative element, can increase the lipophilicity and thermal stability of a molecule. researchgate.netresearchgate.net This modification can improve a drug's ability to cross cell membranes and can lead to stronger binding interactions with biological targets such as enzymes and receptors. researchgate.netacgpubs.org The presence of a fluorine atom can be essential for the biological activity of certain benzoxazole derivatives; its removal or replacement often diminishes the compound's efficacy. nih.gov For instance, research on fluorinated 2-aryl benzoxazoles has demonstrated that the fluorine moiety is crucial for their growth-inhibitory activity against cancer cell lines. nih.govrsc.org Specifically, derivatives of this compound have been investigated as potential antiglioma agents and for their utility in creating prodrugs targeting Mycobacterium tuberculosis. ossila.comjrespharm.com

Historical Overview of Benzoxazole Derivatives in Scientific Literature

The scientific journey of benzoxazole is intrinsically linked to the broader history of heterocyclic chemistry and the discovery of the oxazole ring in the 19th century. najah.educhemistryjournal.net The synthesis of the parent compound, benzoxazole, likely first occurred in the early to mid-20th century, emerging from extensive research efforts in synthetic organic chemistry. chemistryjournal.net

Over the decades, chemists have continuously refined the synthetic methods for producing benzoxazole and its derivatives, experimenting with different catalysts, reaction conditions, and starting materials to optimize yields and create novel structures. chemistryjournal.nettandfonline.com The literature reveals that benzoxazole derivatives have long been recognized for their wide-ranging pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. researchgate.netjocpr.comresearchgate.net This rich history of biological investigation has cemented the benzoxazole nucleus as a significant and enduring scaffold in the ongoing quest for new therapeutic agents and advanced materials. najah.eduresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 221347-71-3 | nih.gov |

| Molecular Formula | C₇H₄FNO | nih.govfishersci.ie |

| Molecular Weight | 137.11 g/mol | nih.govfishersci.ie |

| Melting Point | 43-45 °C | chemicalbook.com |

| Boiling Point | 188.2±13.0 °C (Predicted) | chemicalbook.com |

| Density | 1.321±0.06 g/cm³ (Predicted) | chemicalbook.com |

| IUPAC Name | 5-fluoro-1,3-benzoxazole | nih.gov |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data | Source(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.09 (s, 1H), 7.50 (dd, J₁ = 9.0 Hz, J₂ = 4.0 Hz, 1H), 7.45 (dd, J₁ = 8.0 Hz, J₂ = 2.5 Hz, 1H), 6.98 (dt, J₁ = 9.0 Hz, J₂ = 2.5 Hz, 1H) ppm | |

| ¹³C{¹H} NMR (125 MHz, CDCl₃) | δ 160.0 (d, J = 239.6 Hz), 153.9, 146.2, 140.8 (d, J = 12.8 Hz), 113.4 (d, J = 26.3 Hz), 111.2 (d, J = 10.0 Hz), 106.8 (d, J = 25.3 Hz) ppm |

This is a placeholder for the article. The content will be generated in the subsequent steps.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMPAEOUOPNNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601420 | |

| Record name | 5-Fluoro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221347-71-3 | |

| Record name | 5-Fluorobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221347-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Fluorobenzoxazole

Functionalization and Derivatization Strategies for 5-Fluorobenzoxazole

The this compound scaffold is a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine atom and the benzoxazole (B165842) ring system, make it an attractive starting point for the synthesis of complex molecules with diverse biological activities. ontosight.ai Functionalization and derivatization strategies are key to unlocking the full potential of this scaffold.

Amination Reactions of this compound-2-thiol

Amination, the introduction of an amine group into an organic molecule, is a fundamental transformation in organic synthesis. In the context of this compound-2-thiol, amination reactions are particularly useful for creating derivatives with potential therapeutic applications. The thiol group at the 2-position can be readily displaced by amines to form 2-aminobenzoxazoles.

Facile microwave- or visible light-assisted amination reactions provide efficient methods for converting the thiol group of this compound-2-thiol into an amine. ossila.com These methods offer advantages such as faster reaction times and milder conditions compared to traditional heating. ossila.com For instance, direct oxidative amination of benzoxazoles with secondary amines has been achieved at room temperature using an ionic liquid as a recyclable catalyst, yielding 2-aminobenzoxazoles in good to excellent yields. researchgate.net

The resulting 2-amino-5-fluorobenzoxazole derivatives have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. ontosight.ai The amino group provides a handle for further structural modifications, allowing for the fine-tuning of the molecule's properties.

Coupling Reactions of this compound-2-thiol (e.g., with Phenylhydrazide Derivatives)

Coupling reactions are powerful tools for constructing complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. This compound-2-thiol is an excellent substrate for various coupling reactions, enabling its incorporation into larger molecular frameworks.

One notable example is the coupling of this compound-2-thiol with phenylhydrazide derivatives. This reaction has been explored for the development of potential antiglioma agents. ossila.comjrespharm.com The synthesis involves a multi-step process starting with the reaction of this compound-2-thiol with ethyl chloroacetate (B1199739) to form an ester intermediate. jrespharm.com This ester is then treated with hydrazine (B178648) hydrate (B1144303) to yield a hydrazide, which subsequently undergoes a nucleophilic addition-elimination reaction with various aromatic aldehydes to produce the final hydrazone derivatives. jrespharm.com

A study on new benzoxazole-based hydrazone derivatives revealed that a biphenyl-substituted compound, N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide, exhibited significant antiglioma activity against the C6 rat glioma cell line. jrespharm.com This compound was found to be more effective than the standard drug mitoxantrone (B413) and demonstrated selective cytotoxicity towards cancer cells. jrespharm.com

The following table summarizes the key steps and reactants in the synthesis of these antiglioma agents:

| Step | Reactants | Product |

| 1 | This compound-2-thiol, Ethyl chloroacetate, Potassium carbonate | Ethyl 2-[(5-fluorobenzoxazol-2-yl)thio]acetate |

| 2 | Ethyl 2-[(5-fluorobenzoxazol-2-yl)thio]acetate, Hydrazine hydrate | 2-[(5-Fluorobenzoxazol-2-yl)thio]acetohydrazide |

| 3 | 2-[(5-Fluorobenzoxazol-2-yl)thio]acetohydrazide, Aromatic aldehyde | N'-(Arylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide |

This interactive table is based on the synthetic route described in the Journal of Research in Pharmacy. jrespharm.com

Strategic Incorporation into Complex Molecular Architectures

The this compound moiety has been strategically incorporated into a variety of complex molecular architectures to enhance their biological activity and pharmacokinetic properties. The fluorine atom at the 5-position is known to improve metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes. vulcanchem.com

One significant application is the development of novel antibacterial agents. For example, pleuromutilin (B8085454) derivatives containing a substituted benzoxazole moiety have been synthesized and evaluated for their antibacterial activity. nih.govresearchgate.net In this work, 22-[(this compound-2-yl) thio] deoxy pleuromutilin was synthesized through a nucleophilic substitution reaction between a pleuromutilin derivative and this compound-2-thiol. nih.gov

Furthermore, the this compound scaffold has been incorporated into podophyllotoxin (B1678966) derivatives to create potential anticancer agents with reduced toxicity. researchgate.netacs.org Specifically, 4β-S-(this compound-2-)-4-deoxy-4'-demethylepipodophyllotoxin was synthesized and showed significantly lower toxicity towards healthy human cells compared to podophyllotoxin and etoposide. researchgate.net

The versatility of the this compound scaffold is further demonstrated by its use in creating prodrugs against Mycobacterium tuberculosis. ossila.com Modification of this compound-2-thiol with a pyrrolidinamide moiety resulted in a prodrug with a potency of 1.6 μM. ossila.com

Click Chemistry and Other Bioconjugation Techniques with this compound Scaffolds

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and reaction conditions. wikipedia.org These reactions are particularly well-suited for bioconjugation, the process of linking molecules to biological targets. While specific examples of click chemistry directly involving the this compound scaffold are not extensively documented in the provided search results, the principles of click chemistry can be readily applied to this versatile building block.

The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. wikipedia.org A this compound derivative containing either an azide (B81097) or an alkyne functional group could be synthesized and then used in a CuAAC reaction to conjugate it to a biomolecule, a fluorescent dye, or another small molecule. nih.govresearchgate.net This approach would allow for the targeted delivery of the this compound moiety to specific biological sites.

Other bioconjugation techniques could also be employed. For example, the thiol group of this compound-2-thiol could be used in thiol-ene or thiol-yne "click" reactions, or it could be reacted with maleimides to form stable thioether linkages, a common strategy for labeling proteins and other biomolecules.

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the mechanisms of chemical reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic strategies.

Mechanistic Investigations of Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (SEAr):

In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. byjus.com The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate called a benzenonium ion or sigma complex. lumenlearning.com The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.

For this compound, the benzoxazole ring is electron-deficient, which generally deactivates it towards electrophilic attack compared to benzene (B151609). vulcanchem.com However, the fluorine atom, being an ortho-, para-directing group, will influence the position of electrophilic substitution. Mechanistic studies on related fluorinated aromatic compounds can provide insights. For instance, the nitration of fluorinated phenols often proceeds with high regioselectivity. vulcanchem.com The formation of Wheland-type intermediates and their relative stabilities, governed by electronic and steric effects, dictate the final product distribution. nih.gov

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comallen.in This reaction is in many ways the opposite of electrophilic aromatic substitution. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the ring towards nucleophilic attack. dalalinstitute.com

The this compound ring system, being electron-deficient, is well-suited for SNAr reactions. vulcanchem.com The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. allen.innih.gov The negative charge is stabilized by resonance, particularly if electron-withdrawing groups are present at the ortho or para positions relative to the leaving group. organicchemistrytutor.com

In the case of this compound, the fluorine atom itself can act as a leaving group in SNAr reactions, a phenomenon that is counterintuitive based on its poor leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step in SNAr is the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.comorganicchemistrytutor.com The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. organicchemistrytutor.com Kinetic studies have shown that for some SNAr reactions, fluorine is a much better leaving group than other halogens. masterorganicchemistry.com

Stereoselective and Regioselective Synthesis of this compound Analogues

The synthesis of specific isomers, whether stereoisomers or regioisomers, is a cornerstone of modern medicinal chemistry and materials science. For derivatives of this compound, controlling the three-dimensional arrangement of atoms (stereoselectivity) and the position of functional groups on the aromatic scaffold (regioselectivity) is critical for modulating biological activity and physicochemical properties. Methodologies that achieve these goals are highly sought after, as different isomers of a compound can exhibit dramatically different efficacy, metabolism, and safety profiles.

Stereoselective Synthesis

Enantioselective synthesis refers to chemical reactions that preferentially form one enantiomer or diastereomer over others. wikipedia.org This control is typically achieved through asymmetric induction, where a chiral feature in the substrate, reagent, or catalyst influences the reaction pathway. wikipedia.org

One prominent strategy for creating chiral analogues of this compound is through chiral pool synthesis . This approach utilizes readily available, enantiomerically pure starting materials as building blocks. A notable application is in the development of Orexin (B13118510) 1 Receptor (OX1R) selective PET ligand candidates, which are derivatives of the sleep-aid drug suvorexant. chemrxiv.org In this synthesis, the achiral this compound core is coupled with a pre-existing chiral amine.

The synthesis involves a copper-catalyzed oxidative coupling between this compound and a stereochemically defined homopiperazine (B121016) building block, specifically tert-butyl (S,S)-2-sec-butyl-1,4-diazepane-1-carboxylate. chemrxiv.org This reaction directly incorporates the desired chirality into the final molecule, leading to the formation of a single diastereomer. chemrxiv.org The subsequent steps, including deprotection and amide coupling, preserve the established stereocenters to yield the final enantiomerically pure target compound. chemrxiv.org

| Reactant 1 | Chiral Reactant 2 | Product | Synthetic Approach |

| This compound | tert-butyl (S,S)-2-sec-butyl-1,4-diazepane-1-carboxylate | tert-butyl (S,S)-4-(5-fluorobenzoxazol-2-yl)-2-sec-butyl-1,4-diazepane-1-carboxylate | Chiral Pool Synthesis |

Catalytic asymmetric synthesis represents another powerful approach, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. While specific examples focusing solely on creating stereocenters on a this compound core are not widely documented, general principles of asymmetric catalysis are directly applicable. For instance, chiral ligands such as VANOL and VAPOL, often used in conjunction with metal catalysts, have proven effective in a range of asymmetric reactions, including aldol (B89426) reactions and aziridinations, frequently showing higher yields and enantiomeric excess compared to more traditional ligands like BINOL. Such catalytic systems could theoretically be employed to construct chiral side chains attached to the this compound nucleus.

Regioselective Synthesis

Regioselectivity dictates where on a molecule a chemical bond is formed. In the context of this compound, this is crucial for creating analogues with substituents at specific positions on the benzene or oxazole (B20620) ring, which is essential for structure-activity relationship (SAR) studies.

Cycloaddition reactions are a primary tool for the regioselective construction of heterocyclic rings. While not directly forming a substituted this compound, the principles are demonstrated in the synthesis of other fluorinated azoles. For example, the synthesis of 5-trifluoromethyl-1,2,4-triazoles via a [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) proceeds with exclusive regioselectivity. mdpi.com The reaction yields only the 1,3,5-substituted triazole, with no other regioisomers detected. mdpi.com This level of control is paramount when constructing complex molecular frameworks.

| Nitrile Imine Precursor | Dipolarophile | Catalyst/Reagent | Product (Regioisomer) | Yield |

| N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride | Trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (precursor to CF₃CN) | Triethylamine (NEt₃) | 1-(4-chlorophenyl)-3-phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole | 83% |

This demonstrates how the intrinsic electronic properties of the reactants can be harnessed to direct the formation of a single, well-defined product. Similar strategies could be envisioned for the regioselective synthesis of more complex benzoxazole systems, where the oxazole ring itself is formed through a cycloaddition process, thereby controlling the placement of substituents from the outset.

Medicinal Chemistry and Pharmacological Research of 5 Fluorobenzoxazole Derivatives

Structure-Activity Relationship (SAR) Studies of 5-Fluorobenzoxazole Analogues

The position of the fluorine atom on the benzoxazole (B165842) ring is a critical determinant of a molecule's pharmacological properties. The fluorine atom's high electronegativity and small size can significantly alter a compound's acidity, metabolic stability, and binding interactions. mdpi.com

The introduction of a fluorine atom to a benzene (B151609) ring can block metabolic oxidation at that position, a common strategy to increase a drug's half-life. mdpi.com Specifically, fluorine substitution can enhance metabolic stability by increasing the half-life in mouse liver microsome (MLM) assays. nih.gov Research on benzazole compounds has demonstrated that the placement of fluorine dictates the potency and selectivity of the resulting analogue. For instance, in one study, a benzoxazole derivative with fluorine at the 5-position demonstrated significant anticancer activity against four human cell lines (HEPG-2, HeLa, WiDr, MCF-7) and potent antifungal activity. nih.gov In contrast, a different series of compounds showed that a fluorine at the 6-position improved cytotoxicity against a leukemia cancer cell line. nih.gov

In a study of fluorobenzoxaboroles, analogues of fluorobenzoxazoles, the position of the fluorine atom was shown to directly influence antifungal activity. The 5-fluoro-substituted derivative, known as tavaborole, exhibited the highest inhibitory activity against the fungus A. niger. researchgate.net This highlights a clear structure-activity relationship where the 5-position is optimal for this specific biological effect. The acidity (pKa) of the molecule is also modulated by the fluorine's location, which can impact its ionization state and ability to interact with biological targets. researchgate.net

| Compound Series | Fluorine Position | Observed Biological Activity | Reference |

|---|---|---|---|

| Benzoxazole Derivative | 5-position | Significant activity against HEPG-2, HeLa, WiDr, MCF-7 cancer cell lines; exceptional antifungal activity. | nih.gov |

| Benzothiazole Derivative | 6-position | Highest potency against leukemia THP-1 cancer cell line (IC50 = 0.9-1.0 µM). | nih.gov |

| Benzoxaborole Analogue (Tavaborole) | 5-position | Highest inhibitory activity against filamentous fungi (MIC = 2 µg/ml for A. niger). | researchgate.net |

The benzoxazole core itself is not merely a passive scaffold but plays an active role in molecular recognition and binding. jrespharm.com Its planar, aromatic structure is capable of engaging in several key non-covalent interactions that are crucial for ligand affinity and specificity.

One of the primary roles of the benzoxazole ring system is participating in π-stacking interactions with aromatic residues (such as tryptophan, tyrosine, or phenylalanine) in a protein's binding pocket or with the nucleobases of DNA. ucsd.edu In a study of ligands targeting the Hepatitis C Virus (HCV) Internal Ribosome Entry Site (IRES) RNA, the 2-aminobenzoxazole (B146116) scaffold was designed to engage in base stacking interactions, a critical component of target recognition. ucsd.edu The planarity of the benzoxazole ring allows it to intercalate between DNA base pairs, a mechanism of action for some anticancer agents.

Impact of Fluorine Position and Substitution Patterns on Biological Activity

Exploration in Drug Discovery and Development

The favorable physicochemical properties of the this compound moiety make it an attractive building block in various stages of the drug discovery pipeline, from initial screening to lead optimization. jrespharm.comossila.com

Fragment-Based Drug Discovery (FBDD) is a strategy that begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.govwuxibiology.com These fragments, which often adhere to a "rule of three" (e.g., molecular weight < 300 Da), serve as starting points that can be grown or linked together to create more potent lead compounds. wikipedia.orgazolifesciences.com

The this compound scaffold is well-suited for FBDD campaigns. Simple derivatives like 2-amino-5-fluorobenzoxazole have a low molecular weight (153.13 g/mol ), fitting the criteria for a fragment. ontosight.ai The presence of the fluorine atom is particularly advantageous as it allows for the use of sensitive biophysical screening techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov ¹⁹F NMR is a powerful method in FBDD for hit identification because it can detect the weak binding of fluorine-containing fragments to a target protein, providing information on binding affinity and the local environment of the fragment in the binding pocket. nih.govwikipedia.org The this compound fragment, therefore, serves as both a structural starting point and a spectroscopic handle for hit validation.

Once a fragment or hit compound is identified, the hit-to-lead (H2L) and lead optimization (LO) phases aim to improve its potency, selectivity, and drug-like properties. upmbiomedicals.comnih.gov The this compound scaffold is frequently used in this process, serving as a core structure upon which further chemical modifications are made. nih.gov

A clear example is the development of potential antiglioma agents. jrespharm.com Researchers started with the this compound-2-thiol scaffold and synthesized a series of new benzoxazole-based hydrazone derivatives. Through this optimization process, they identified a biphenyl-substituted derivative, N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide, as the most promising agent against a C6 rat glioma cell line. jrespharm.com This compound exhibited an IC₅₀ value of 4.30 µg/mL, which was more potent than the standard drug mitoxantrone (B413) in the same assay. jrespharm.com The increased activity was attributed to the enhanced lipophilicity from the biphenyl (B1667301) moiety, demonstrating a successful lead optimization strategy built upon the this compound core. jrespharm.com

In another study, the this compound moiety was incorporated into a derivative of 4'-demethylepipodophyllotoxin (B1664165) (DMEP), a potent but toxic antitumor compound. nih.gov The resulting molecule, 4β-S-(this compound-2-)-4-deoxy-4'-demethylepipodophyllotoxin, showed significantly reduced toxicity against healthy human cells while maintaining its potential as an antitumor agent. nih.govresearchgate.net This work illustrates how the this compound scaffold can be used to modify existing complex molecules to create leads with superior therapeutic profiles. nih.gov

| Compound Type | Structure/Description | Activity (IC50 vs. C6 Glioma Cells) | Reference |

|---|---|---|---|

| Starting Scaffold | This compound-2-thiol | N/A (Used as a building block) | jrespharm.com |

| Optimized Lead | N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide | 4.30 ± 0.28 µg/mL | jrespharm.com |

| Reference Drug | Mitoxantrone | 4.56 ± 1.24 µg/mL | jrespharm.com |

Chemical probes are small molecules designed to selectively interact with a biological target, enabling the study of its function in complex biological systems. nih.govnih.gov Imaging tools, such as Positron Emission Tomography (PET) ligands, are a specialized class of probes that carry a radionuclide for in vivo visualization. rsc.org

The this compound structure is a valuable template for designing such tools. The fluorine atom at the 5-position can be substituted with the radionuclide fluorine-18 (B77423) (¹⁸F), a commonly used positron emitter in PET imaging. This strategy was employed in the development of potential PET ligands for the orexin (B13118510) receptor (OXR), which is implicated in conditions like drug addiction. chemrxiv.org Researchers synthesized a this compound derivative as a candidate for an ¹⁸F-labeled OXR PET ligand. chemrxiv.org While the radiochemical yield for this specific benzoxazole derivative was lower than for other heterocyclic cores like benzothiazole, the study validates the use of the this compound scaffold as a design platform for creating targeted imaging agents. chemrxiv.org The ability to incorporate a reporting element (like ¹⁸F) onto a scaffold with known biological interactions makes this compound derivatives promising candidates for the development of the next generation of chemical probes and diagnostic tools. semanticscholar.orgdynafluors.co.uk

Hit-to-Lead and Lead Optimization Processes Utilizing this compound Scaffolds

Specific Therapeutic Area Investigations

Research into this compound derivatives has been particularly fruitful in the fields of oncology and infectious diseases. The versatility of the benzoxazole core allows for a wide range of chemical modifications, leading to compounds with specific activities against various therapeutic targets. ontosight.aiossila.com

The quest for novel anticancer agents has led to the investigation of numerous this compound derivatives. These compounds have demonstrated efficacy through various mechanisms of action, including the inhibition of critical enzymes involved in cancer cell proliferation and survival, as well as the induction of programmed cell death.

Topoisomerase II is a vital enzyme in DNA replication and a well-established target for anticancer drugs. mdpi.com Certain this compound derivatives have been identified as inhibitors of this enzyme. sphinxsai.com For instance, a derivative of 4'-demethylepipodophyllotoxin, 4β-S-(this compound-2-yl)-4-deoxy-4'-demethylepipodophyllotoxin, has shown potential as a topoisomerase II inhibitor. dbcls.jpresearchgate.net Studies on related structures, such as altholactone (B132534) derivatives, have shown that the addition of a fluorobenzoyl group can enhance the potency and selectivity for inhibiting topoisomerase IIα, leading to DNA double-strand breaks and apoptosis. nih.gov This inhibition of topoisomerase II is a key mechanism by which these compounds exert their anticancer effects. mdpi.comsphinxsai.com

Gliomas are aggressive brain tumors with a poor prognosis, making the development of new treatments a priority. jrespharm.comnih.gov Derivatives of this compound have emerged as promising antiglioma agents. ossila.comjrespharm.com One study synthesized a series of new benzoxazole-based hydrazone derivatives and evaluated their cytotoxic effects against the C6 rat glioma cell line. jrespharm.com Among these, N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide demonstrated notable and selective anticancer activity against this cell line, even more effective than the standard drug mitoxantrone. jrespharm.com This compound was found to induce late apoptosis in a dose-dependent manner, highlighting its potential for further development as an antiglioma therapeutic. jrespharm.com

The anticancer activity of this compound derivatives has been evaluated against a panel of cancer cell lines, revealing varied and specific potencies.

C6 rat glioma: As mentioned, N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide showed an IC50 value of 4.30±0.28 µg/mL against the C6 cell line, which was more potent than mitoxantrone (IC50= 4.56±1.24 µg/mL). jrespharm.com

MCF-7: This estrogen receptor-positive (ER+) human breast cancer cell line has been a frequent target for evaluating this compound derivatives. rsc.orgnih.gov One particular this compound derivative, compound 62a, exhibited high potency against MCF-7 cells with a GI50 value of 0.36 μM. rsc.orgnih.gov Another study on 2-substituted benzoxazoles identified several compounds with high activity against MCF-7 cells. nih.gov

MDA-468: This is an estrogen receptor-negative (ER-) human breast cancer cell line. rsc.org The aforementioned compound 62a also showed significant potency against MDA-468 cells, with a GI50 value of 0.27 μM. rsc.orgnih.gov In general, a series of fluorinated benzoxazoles demonstrated greater activity against the MDA-468 cell line, with IC50 values ranging from 0.017 to 98.6 μM. rsc.org

| Compound | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide | C6 rat glioma | 4.30±0.28 µg/mL | jrespharm.com |

| Compound 62a (a this compound derivative) | MCF-7 | 0.36 µM (GI50) | rsc.orgnih.gov |

| Compound 62a (a this compound derivative) | MDA-468 | 0.27 µM (GI50) | rsc.orgnih.gov |

| Fluorinated benzoxazole series (62a-j) | MDA-468 | 0.017–98.6 µM (IC50) | rsc.org |

Some this compound derivatives exert their anticancer effects by inducing DNA damage and inhibiting key signaling pathways like the PI3K/Akt pathway. researchgate.netnih.gov The PI3K pathway is crucial for cell growth and survival and is often hyperactive in cancer. wikipedia.org

Novel derivatives of 4'-demethylepipodophyllotoxin containing a this compound moiety have been designed to have lower toxicity by reducing DNA damage and exhibiting less inhibition of PI3K. researchgate.netnih.gov These compounds, specifically compounds 15 and 16, showed significantly suppressed tumor growth in vivo and caused only mild phosphorylation of γH2AX, an indicator of DNA damage, suggesting a lower DNA toxicity profile. nih.gov While these specific derivatives were designed for reduced PI3K inhibition to minimize toxicity, the broader class of benzoxazoles has been explored for PI3K inhibitory activity. researchgate.netnih.gov The modulation of DNA damage is a known mechanism for other related benzazole compounds, which can lead to cell cycle arrest and apoptosis. nih.gov

In addition to their anticancer properties, this compound derivatives have been investigated for their potential as antimicrobial agents. The benzoxazole ring is a common feature in many compounds with antibacterial and antifungal activity. sphinxsai.com

Research has shown that derivatives of this compound exhibit a broad spectrum of antimicrobial activity. sphinxsai.com For example, this compound-2-thiol has been used as a starting material to create prodrugs that are effective against Mycobacterium tuberculosis, with one such derivative showing a potency of 1.6 μM. ossila.com

A series of pleuromutilin (B8085454) derivatives incorporating a substituted benzoxazole moiety were synthesized and evaluated for their antibacterial activity. nih.govresearchgate.net Among these, the derivative 22-[(this compound-2-yl) thio] deoxy pleuromutilin (compound 51) was synthesized, and the series of compounds bearing fluorine substituents exhibited antibacterial activity comparable to the parent compound. nih.gov Specifically, a 4-fluoro substituted derivative showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The broader family of fluorinated five-membered heterocycles, including 5-fluorobenzoxazoles, is recognized for its promising antibacterial and antifungal properties. rsc.org For instance, a 6-fluorobenzoxazole (B3117181) derivative showed significant antifungal activity against A. flavus and A. niger and notable antibacterial activity against P. aeruginosa, S. aureus, and K. pneumoniae. rsc.org

| Compound/Derivative Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| This compound-2-thiol derived prodrug | Mycobacterium tuberculosis | Potency of 1.6 μM | ossila.com |

| 22-[(this compound-2-yl) thio] deoxy pleuromutilin | Bacteria | Antibacterial activity comparable to parent compound | nih.gov |

| 6-Fluorobenzoxazole derivative | A. flavus, A. niger | 90% and 95% growth inhibition, respectively | rsc.org |

| 6-Fluorobenzoxazole derivative | P. aeruginosa, S. aureus, K. pneumoniae | Inhibition zone diameters of 20–25 mm | rsc.org |

Antibacterial Activity Against Bacterial Strains (e.g., Staphylococcus aureus, MRSA)

Anti-inflammatory Research

Benzoxazole derivatives are recognized for their potential anti-inflammatory effects. Current time information in Bangalore, IN. Research has identified Myeloid differentiation protein 2 (MD2), a key adaptor protein involved in the inflammatory process via Toll-like receptor 4 (TLR4), as a promising target for these compounds. mdpi.com A study on benzoxazolone derivatives found that several compounds demonstrated significant anti-inflammatory activity by inhibiting the production of Interleukin-6 (IL-6). mdpi.com The most active compound in this series, 3g , directly binds to the MD2 protein with a dissociation constant (Kd) of 1.52 x 10⁻⁶ mol L⁻¹. mdpi.com This interaction competitively inhibits the binding of probes to the MD2 protein, suggesting that these derivatives could be promising leads for the development of novel anti-inflammatory agents. mdpi.com

| Compound | Biological Target | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 3d (Benzoxazolone derivative) | IL-6 Inhibition | 5.43 ± 0.51 µM | mdpi.com |

| Compound 3g (Benzoxazolone derivative) | IL-6 Inhibition | 5.09 ± 0.88 µM | mdpi.com |

Orexin Receptor Modulation

The this compound moiety is a key structural feature in the development of orexin receptor antagonists. Orexin receptors (OX1R and OX2R) are G-protein coupled receptors that play a crucial role in regulating sleep, wakefulness, and other physiological functions. Derivatives of the selective OX1R antagonist JH112 were developed where the original 5-chlorobenzoxazole (B107618) was replaced with a this compound scaffold.

Computational analysis and in vitro binding studies confirmed that these fluorine-substituted derivatives maintain high affinity for the orexin receptors. mdpi.com For instance, compound 1e , a derivative containing the this compound moiety, showed only a marginal decrease in OX1R affinity compared to its chlorinated analog, JH112. Docking studies revealed that the 5-fluoro substitution on the benzoxazole ring is well-accommodated within the receptor's binding pocket. mdpi.com

| Compound | Scaffold | Ki (OX1R) [nM] | Ki (OX2R) [nM] | Reference |

|---|---|---|---|---|

| 1a | This compound | 2.5 | - | |

| 1e | This compound | 1.1 | 53 | |

| JH112 (Reference) | 5-Chlorobenzoxazole | 0.72 | 54 |

Acetylcholinesterase (AChE) Inhibition Studies

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease. In this context, novel hydrazone derivatives based on a this compound structure have been synthesized and evaluated for their AChE inhibitory effects. mdpi.com

The synthesis involved reacting this compound-2-thiol to produce a series of N'-arylmethylene-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazides. mdpi.com These compounds were then tested for their ability to inhibit AChE using a modification of Ellman's spectrophotometric method. The results indicated that several of the synthesized compounds displayed moderate inhibitory activity against AChE. mdpi.com Compound 3g , which features a biphenyl group, was among those evaluated, though specific IC50 values for AChE inhibition across the series were presented as a range of percent inhibition at a fixed concentration. mdpi.com

| Compound Series | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| N'-arylmethylene-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazides (3a-g) | Acetylcholinesterase (AChE) | Compounds exhibited moderate inhibitory activity. | mdpi.com |

Target Identification and Validation in the Context of this compound Activity

The diverse pharmacological effects of this compound derivatives are a direct result of their interaction with specific biological targets. Current time information in Bangalore, IN. Research has focused on identifying and validating these molecular targets to better understand the mechanisms of action and to guide further drug development.

Identification of Enzymes and Receptors as Biological Targets

Studies have successfully identified several key enzymes and receptors as the primary targets for various classes of this compound derivatives.

Orexin Receptors (OX1R and OX2R): For derivatives developed as sleep-modulating agents, the orexin 1 and 2 receptors are the validated targets. mdpi.com Binding assays have confirmed the high affinity of this compound-containing ligands for these G-protein coupled receptors.

Myeloid Differentiation Protein 2 (MD2): In the context of anti-inflammatory research, MD2 has been identified as a direct target. mdpi.com Biological layer interferometry and displacement assays have shown that benzoxazolone derivatives bind to MD2, thereby inhibiting the lipopolysaccharide (LPS) signaling pathway that leads to inflammation. mdpi.com

Acetylcholinesterase (AChE): For compounds designed to treat neurodegenerative diseases, the enzyme AChE is the intended target. mdpi.com In vitro assays have confirmed the inhibitory effect of this compound-based hydrazones on AChE activity. mdpi.com

50S Ribosome: In the realm of antibacterial agents, the bacterial 50S ribosomal subunit was identified as the target for pleuromutilin derivatives that incorporate a fluorobenzoxazole moiety. nih.gov Molecular docking studies have elucidated the binding interactions at this site, explaining the mechanism of protein synthesis inhibition. nih.gov

Exploration of Binding Domains and Pharmacophore Models

The development of effective therapeutic agents often relies on a deep understanding of how a drug molecule interacts with its biological target. For derivatives of this compound, researchers have invested significant effort in exploring their binding domains on various proteins and constructing pharmacophore models to guide the design of more potent and selective compounds.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net These models are crucial tools in drug discovery, helping to identify new molecules with similar therapeutic potential. researchgate.netnih.gov Pharmacophore models typically include features like hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and charged groups. nih.govscirp.orgunivie.ac.at

The exploration of binding domains involves identifying the specific region on a target protein, such as an enzyme or receptor, where a ligand (in this case, a this compound derivative) binds. rroij.com Understanding these interactions at a molecular level is key to optimizing drug candidates.

Many this compound derivatives have been investigated as kinase inhibitors. rroij.com Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases like cancer. rroij.comnih.gov Most kinase inhibitors target the ATP-binding site. nih.govcambridgemedchemconsulting.com This site has a conserved structure across many kinases, which can lead to challenges in achieving selectivity. rroij.com

Kinase inhibitors are often classified based on their binding mode to the enzyme's conformation. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to an inactive conformation. nih.gov Both types interact with the adenine-binding pocket and form hydrogen bonds with the hinge region of the enzyme. nih.gov

In the quest for greater selectivity, scientists have also focused on allosteric inhibitors (Type IV inhibitors) . nih.govcambridgemedchemconsulting.com These compounds bind to sites on the kinase that are remote from the ATP-binding pocket. nih.govcambridgemedchemconsulting.com This can lead to a more selective inhibition profile and reduce the likelihood of drug resistance. rroij.com

Table 1: Types of Kinase Inhibitors and their Binding Characteristics

| Inhibitor Type | Binding Site | Kinase Conformation | Key Interactions |

|---|---|---|---|

| Type I | ATP-binding pocket | Active (DFG-in) | Hydrogen bonds with hinge region. nih.gov |

| Type II | ATP-binding pocket | Inactive (DFG-out) | Hydrogen bonds with hinge region. nih.gov |

| Type IV (Allosteric) | Allosteric site (remote from ATP-binding site) | Varies | Binds to unique pockets, inducing conformational changes. nih.govcambridgemedchemconsulting.com |

In the context of cancer research, pharmacophore models have been instrumental in the design of this compound derivatives as potential anticancer agents. For example, in the development of inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR), a common approach involves identifying the key chemical features that enhance binding affinity. scirp.org A typical pharmacophore model for an EGFR inhibitor might include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. scirp.org

Research on podophyllotoxin (B1678966) derivatives, which have shown antitumoral activity, has included the synthesis of a 4β-S-(this compound)-4-deoxy-4′-demethylepipodophyllotoxin, highlighting the integration of the this compound moiety into established anticancer scaffolds. mdpi.com

Derivatives of this compound have also been explored for their potential in neurodegenerative diseases. mdpi.com For instance, certain fluorobenzoxazole compounds have been studied for their ability to bind to α-synuclein and amyloid-β fibrils, which are hallmarks of Parkinson's disease and Alzheimer's disease, respectively. researchgate.net In one study, BF-227-like fluorobenzoxazoles showed improved selectivity for α-synuclein over amyloid-β fibrils. researchgate.net

In other research, this compound derivatives of suvorexant were investigated as potential PET ligands for orexin receptors (OXRs), which are implicated in neurological disorders. nih.govresearchgate.net Docking studies showed that the this compound moiety was well-accommodated within the binding pocket of the OX1R receptor. nih.gov

Table 2: Binding Affinities of Selected this compound Derivatives

| Compound | Target | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| BF-227-like fluorobenzoxazoles | α-Synuclein fibrils | Appreciable | Improved for α-Synuclein over Aβ fibrils. researchgate.net |

| This compound derivative of suvorexant (1a) | Orexin 1 Receptor (OX1R) | 0.69 - 2.5 nM | High affinity for OX1R. researchgate.net |

| Benzothiazole derivative of suvorexant (1f) | Orexin 1 Receptor (OX1R) | 0.69 nM | 77-fold selectivity over OX2R. researchgate.net |

The versatility of the this compound scaffold is also evident in its application against other biological targets. For example, novel pleuromutilin derivatives containing a substituted benzoxazole have been designed as antibacterial agents. nih.gov Molecular docking studies of a 4-F substituted compound revealed that it could effectively bind to the active site of the 50S ribosome. nih.govresearchgate.net

The generation of pharmacophore models can be ligand-based, where it is derived from a set of known active molecules, or structure-based, where the model is developed from the three-dimensional structure of the target protein. nih.govunivie.ac.at These models serve as a 3D query to screen large compound libraries for potential new drug candidates. mdpi.com

Computational and Theoretical Studies of 5 Fluorobenzoxazole

Computational and theoretical chemistry are powerful tools for investigating the properties and potential applications of molecules like 5-fluorobenzoxazole. These methods provide insights into molecular interactions, spectroscopic characteristics, and pharmacokinetic profiles, complementing experimental research.

Advanced Applications and Emerging Research Areas of 5 Fluorobenzoxazole

Materials Science Applications

The 5-fluorobenzoxazole core is being investigated for its utility in the development of new materials with tailored electronic and optical properties. The fluorine substituent's high electronegativity and the benzoxazole (B165842) ring's aromaticity and heteroatomic nature create a unique electronic environment, making it a promising building block for functional materials.

Functional Materials Development

Derivatives of this compound are being explored as key components in the synthesis of functional materials. The inherent properties of the this compound moiety, such as thermal stability and potential for π-π stacking, make it an attractive candidate for creating robust materials with specific functionalities. For instance, the incorporation of this scaffold into larger molecular structures is being investigated for applications in medicinal chemistry and drug discovery, which often overlaps with materials science in the context of biocompatible materials and drug delivery systems. ossila.comrsc.org The development of polymers and other materials incorporating the this compound unit is an active area of research aimed at harnessing its unique characteristics for advanced applications.

Applications in Optoelectronics and Advanced Coatings

The field of optoelectronics, which involves devices that source, detect, and control light, is a significant area of application for materials derived from this compound. acs.orgscirp.org The electronic properties of the this compound scaffold make it a candidate for use in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. nih.gov Research into metal-organic complexes for optoelectronic applications has highlighted the importance of tunable molecular structures, a feature that can be potentially offered by incorporating this compound derivatives as ligands. uni-due.de

In the realm of advanced coatings, materials are designed to provide protective layers with enhanced properties such as corrosion resistance. synquestlabs.com While direct applications of this compound in coatings are not extensively documented, its derivatives are being considered for the development of functional coatings where specific optical or electronic properties are desired. The stability associated with the fluorinated benzoxazole structure could contribute to the durability of such coatings.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. nih.gov These interactions, including hydrogen bonding, π-π stacking, and electrostatic forces, drive the process of molecular self-assembly, where molecules spontaneously organize into well-defined, stable structures. nih.govcore.ac.uk

While specific research on the supramolecular chemistry of this compound is an emerging area, the broader class of benzoxazoles has been recognized for its potential in forming organized molecular assemblies. For example, benzoxazole derivatives have been explored as chiral receptors for the resolution of racemic mixtures, a key concept in host-guest chemistry, which is a central part of supramolecular chemistry. sigmaaldrich.com The ability of the benzoxazole scaffold to participate in various non-covalent interactions suggests that this compound could be a valuable building block for designing complex supramolecular architectures and self-assembling systems. The fluorine atom can further influence these interactions through electrostatic and hydrophobic effects, offering a handle to fine-tune the self-assembly process.

Green Chemistry Approaches in this compound Research

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This paradigm is increasingly influencing the synthesis of heterocyclic compounds like this compound and its derivatives.

Sustainable Synthesis of Derivatives

Researchers are actively developing more sustainable methods for the synthesis of benzoxazole derivatives, which are applicable to this compound. These approaches often focus on improving energy efficiency, using less hazardous reagents and solvents, and reducing waste.

One notable green chemistry approach is the use of microwave-assisted synthesis. For instance, the conversion of a this compound-2-thiol to an amine can be achieved through a facile microwave-assisted amination reaction. rsc.org This method often leads to significantly shorter reaction times and higher yields compared to conventional heating.

Visible-light-assisted reactions represent another green synthetic strategy. An organocatalytic, metal-free approach using visible light has been developed for the S-NAr (nucleophilic aromatic substitution) of heterocyclic thiols, including those derived from benzoxazoles. rsc.org This method avoids the use of toxic and expensive metal catalysts.

Furthermore, ultrasound-assisted reactions have been proposed as a green chemistry method for synthesizing related heterocyclic compounds, suggesting a potential avenue for the sustainable synthesis of this compound derivatives. The use of enzymes to avoid protecting groups in the synthesis of related compounds also aligns with the principles of green chemistry by reducing the number of synthetic steps and the amount of waste generated. The exploration of water as a solvent and the use of biodegradable catalysts are other areas of interest in the green synthesis of these valuable chemical entities.

The following table summarizes some of the green chemistry approaches being explored for the synthesis of benzoxazole derivatives, with potential applicability to this compound.

| Green Chemistry Approach | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Rapid heating, shorter reaction times, often higher yields. |

| Visible-Light-Assisted Synthesis | Employs visible light to initiate and drive chemical reactions, often with the aid of a photocatalyst. | Energy-efficient, can enable novel reaction pathways, often avoids harsh reagents. |

| Ultrasound-Assisted Synthesis | Uses high-frequency sound waves to induce cavitation, which enhances chemical reactivity. | Increased reaction rates, improved yields, can enable reactions at lower temperatures. |

| Enzymatic Catalysis | Utilizes enzymes as highly specific biocatalysts. | High selectivity, mild reaction conditions, reduces the need for protecting groups. |

| Use of Greener Solvents | Employs environmentally benign solvents, such as water or ionic liquids. | Reduced toxicity and environmental impact. |

Development of Environmentally Benign Catalysts and Solvents

The principles of green and sustainable chemistry aim to reduce the environmental impact of chemical processes, prioritizing the use of non-hazardous substances, renewable feedstocks, and energy-efficient methodologies. nih.govnih.gov In this context, the role of this compound is primarily as a key structural motif and building block in the synthesis of more complex molecules, where the synthetic routes themselves are designed to be more environmentally benign. lookchem.comresearchgate.net Research has focused on incorporating this fluorinated heterocycle into molecules using catalytic processes that align with green chemistry principles, such as using less hazardous reagents, milder reaction conditions, and enabling easier catalyst recovery. nih.govrsc.org

While this compound is not typically used as a solvent itself, its derivatives are synthesized using greener approaches. For instance, the amination of its derivative, this compound-2-thiol, can be achieved through facile microwave-assisted or visible light-assisted reactions. ossila.com These methods represent a move towards more sustainable synthesis by reducing energy consumption and often avoiding harsh reagents. ossila.com

The development of novel catalytic systems is central to green chemistry. Research into the synthesis of benzoxazole derivatives, a class to which this compound belongs, has explored the use of environmentally friendly catalysts. One such approach involves an iodine-catalyzed reaction using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and a mild oxidant. mdpi.com This system is considered green due to its metal-free nature, low cost, and the high stability of the iodine catalyst. mdpi.com Such methodologies can be applied to the synthesis of various functionalized benzoxazoles.

Furthermore, copper-catalyzed oxidative coupling reactions have been employed for the synthesis of complex molecules starting from this compound. nih.govresearchgate.net These catalytic methods are a cornerstone of modern organic synthesis, allowing for the construction of carbon-heteroatom bonds with greater efficiency than traditional stoichiometric reactions, thereby reducing waste.

The table below summarizes research findings where derivatives of this compound are synthesized using methods that align with the principles of green chemistry.

| Research Area | Green Chemistry Approach | Starting Material | Outcome |

| Amine Synthesis | Microwave-assisted or visible light-assisted amination | This compound-2-thiol | Conversion of the thiol group to an amine under milder, energy-efficient conditions. ossila.com |

| Oxidative Cyclization | Iodine-catalyzed reaction in DMSO | Precursors to the benzoxazole ring | Formation of substituted benzoxazoles using a metal-free, reusable catalyst system. mdpi.com |

| Complex Molecule Synthesis | Copper-catalyzed oxidative coupling | This compound and a diazepane derivative | Efficient formation of a C-N bond to create a larger, functional molecule for potential pharmaceutical use. nih.govresearchgate.net |

Future Directions and Research Challenges for 5 Fluorobenzoxazole

Overcoming Resistance Mechanisms in Therapeutic Applications

A significant challenge in cancer chemotherapy is the development of drug resistance. rsc.orgresearchgate.net For fluorinated compounds like 5-fluorouracil (B62378) (5-FU), resistance can arise from various mechanisms, including altered drug metabolism, changes in the drug target, and dysregulation of cellular pathways like apoptosis. researchgate.netmdpi.com While 5-fluorobenzoxazole is a distinct molecule, the potential for similar resistance mechanisms to emerge in its therapeutic applications warrants proactive investigation.

Future research should focus on:

Identifying and characterizing resistance mechanisms: Studies are needed to determine how cancer cells might develop resistance to this compound-based therapies. This could involve genetic and proteomic analysis of resistant cell lines to identify upregulated drug efflux pumps, mutations in target proteins, or alterations in metabolic pathways that inactivate the compound. mdpi.com

Developing strategies to circumvent resistance: Once resistance mechanisms are understood, strategies to overcome them can be devised. This might include co-administration with inhibitors of drug transporters, development of analogues that are less susceptible to metabolic inactivation, or combination therapies that target parallel survival pathways in cancer cells. For instance, the use of nanocarriers to deliver 5-FU has been shown to overcome acquired drug resistance in colorectal cancer cells. rsc.org

Development of Highly Selective and Potent Analogues

While some this compound derivatives have shown promising activity, the development of analogues with enhanced potency and selectivity is a key area for future research. nih.gov The goal is to maximize the therapeutic effect while minimizing off-target effects and potential toxicity.

Key research avenues include:

Structure-Activity Relationship (SAR) studies: Systematic modification of the this compound scaffold can help identify key structural features required for potent and selective activity. nih.gov This involves synthesizing a library of analogues with variations at different positions of the benzoxazole (B165842) ring and the substituent groups and evaluating their biological activity. vulcanchem.com For example, introducing different groups at the 2-position of the benzoxazole ring can significantly influence the compound's properties.

Target-based drug design: If the specific molecular target of a this compound derivative is known, this information can be used to design more potent and selective inhibitors. Computational docking and molecular modeling can be employed to predict how analogues will bind to the target and to guide the design of new compounds with improved binding affinity and selectivity. researchgate.net

Table 1: Research Findings on this compound Derivatives

| Compound/Derivative | Research Focus | Key Findings |

| This compound-2-thiol derivatives | Metabolic stability | Fluorine substitution at position 5 reduces oxidative metabolism by cytochrome P450 enzymes, suggesting improved pharmacokinetics. vulcanchem.com |

| Quinazolinone-based 5-fluoroindole (B109304) hybrids | In vitro cytotoxic activity | Showed significant activity against human breast adenocarcinoma and liver hepatocellular cell lines. nih.gov |

| 4β-S-(this compound-2-)-4-deoxy-4'-demethylepipodophyllotoxin | Antitumor activity and toxicity | Exhibited significantly reduced toxicity on human healthy cells compared to podophyllotoxin (B1678966) and etoposide. researchgate.netresearchgate.net |

| This compound linked to piperazine | Cytotoxicity against lung cancer cells | Initial results showed promising activity but were limited by low solubility. ijper.org |

| N'-(1,1'-Biphenyl-4-yl-methylene)-2-[(this compound-2-yl) thio] acetohydrazide | In vitro cytotoxicity | Found to be highly active on rat glioma cell lines. ijper.org |

| This compound derivatives as orexin (B13118510) receptor antagonists | Receptor selectivity | Introduction of fluorine at the 5-position of the benzoxazole ring influenced orexin 1 receptor affinity and selectivity. nih.govresearchgate.net |

| 2-(Thioalkyl)benzoxazole derivatives | Activity against Mycobacterium tuberculosis | A derivative was identified as a hit with high potential for further progression based on its activity profile and chemical tractability. acs.org |

Translational Research and Clinical Potential

Translational research is the bridge between basic scientific discoveries and their application in clinical practice. eupati.eu For this compound, this involves a multi-step process to evaluate its potential as a therapeutic agent.

The path to clinical application includes:

Preclinical in vivo studies: Promising compounds identified in vitro need to be evaluated in animal models of disease to assess their efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology. These studies are crucial for determining the therapeutic window and identifying potential safety concerns before human trials.

Biomarker development: Identifying biomarkers that can predict a patient's response to a this compound-based therapy would be highly valuable for personalized medicine. eupati.eu This could involve measuring the expression or activity of the drug's target or downstream signaling molecules.

Clinical trials: If a compound shows sufficient promise in preclinical studies, it can advance to clinical trials in humans. nih.gov These trials are conducted in phases to evaluate the safety, dosage, and efficacy of the new drug. The Journal of Clinical and Translational Research is a platform for publishing such studies. accscience.com

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Applications in this compound research include:

Predictive modeling: AI and ML algorithms can be trained on existing SAR data to predict the biological activity and properties of virtual compounds. nptel.ac.in This allows for the rapid screening of large chemical libraries to identify promising candidates for synthesis and testing. emerj.com

De novo drug design: Generative AI models can design novel molecules with desired properties from scratch. This can lead to the discovery of new this compound analogues with improved potency and selectivity that might not be conceived through traditional medicinal chemistry approaches.

Optimizing manufacturing processes: AI can be used to analyze data from manufacturing processes to identify bottlenecks and potential quality control issues, leading to more efficient and reliable production of this compound-based drugs. netguru.com

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 5-Fluorobenzoxazole, and how do reaction conditions (e.g., temperature, catalysts) influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclization reactions using precursors like fluorinated aniline derivatives. For example, Bischler-Napieralski conditions (using POCl₃ or PCl₅ as cyclizing agents) are effective for forming the oxazole ring . Reaction temperature must be optimized to avoid side reactions (e.g., decomposition of fluorinated intermediates). Characterization via HRMS and elemental analysis is critical to confirm purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural validation. For instance, ¹⁹F NMR is particularly useful for confirming fluorine substitution patterns. Comparative analysis with computational predictions (e.g., DFT calculations) can resolve ambiguities in spectral assignments .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : Solubility tests in polar (DMSO, methanol) and non-polar solvents (chloroform) should precede kinetic or pharmacological studies. Stability under varying pH and temperature conditions must be assessed via HPLC or UV-Vis spectroscopy to ensure compound integrity during storage .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Fluorine's electron-withdrawing nature activates the oxazole ring for NAS at specific positions. Computational studies (e.g., Fukui function analysis) can predict reactive sites, while experimental validation involves synthesizing derivatives with varying substituents and comparing reaction rates .

Q. What contradictions exist in the literature regarding the biological activity of this compound derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in reported IC₅₀ values may arise from differences in assay conditions (e.g., cell lines, incubation times). Systematic reviews using PRISMA guidelines can harmonize data, while meta-analyses should account for variables like solvent effects and purity thresholds .

Q. How can researchers integrate this compound into multi-step syntheses of complex heterocycles (e.g., kinase inhibitors)?

- Methodological Answer : Retrosynthetic analysis should prioritize compatibility of protecting groups and reaction sequences. For example, coupling this compound with pyridine moieties via Suzuki-Miyaura cross-coupling requires palladium catalysts and inert atmospheres. Monitoring intermediates with LC-MS ensures stepwise fidelity .

Q. What advanced computational methods (e.g., MD simulations, QSAR) are most effective for predicting the pharmacokinetic properties of this compound analogs?

- Methodological Answer : Molecular dynamics (MD) simulations in lipid bilayers predict membrane permeability, while QSAR models trained on fluorinated analogs correlate logP values with bioavailability. Validation via in vitro Caco-2 assays is essential .

Methodological Frameworks for Research Design

- Literature Review : Use scoping studies (Arksey & O’Malley framework) to map existing knowledge gaps, prioritizing studies with rigorous spectroscopic validation .

- Experimental Design : Apply the PICOT framework to define variables (e.g., Population: reaction intermediates; Intervention: catalyst type; Outcome: yield) .

- Data Contradiction Analysis : Leverage Cochrane systematic review principles to assess bias in reported biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。